molecular formula C20H17FN2O2 B11702077 N'-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide

N'-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide

Katalognummer: B11702077
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: PIPVOFMJJOGKIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group, a hydroxy group, and a diphenylacetohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its combination of a fluorophenyl group, a hydroxy group, and a diphenylacetohydrazide moiety.

Eigenschaften

Molekularformel

C20H17FN2O2

Molekulargewicht

336.4 g/mol

IUPAC-Name

N'-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide

InChI

InChI=1S/C20H17FN2O2/c21-17-11-13-18(14-12-17)22-23-19(24)20(25,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,22,25H,(H,23,24)

InChI-Schlüssel

PIPVOFMJJOGKIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC=C(C=C3)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.